2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one
Description
2-(3-Fluorobenzyl)-6-phenylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a 3-fluorobenzyl substituent at position 2 and a phenyl group at position 6 of the pyridazinone core.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c18-15-8-4-5-13(11-15)12-20-17(21)10-9-16(19-20)14-6-2-1-3-7-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQSBLGKAOGKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one typically involves the reaction of 3-fluorobenzyl bromide with 6-phenylpyridazin-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide group is replaced by the pyridazinone moiety.
Industrial Production Methods
Industrial production of 2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorobenzyl group undergoes nucleophilic substitution, particularly at the fluorine atom. Key findings include:
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The reaction with benzylamine proceeds via an SNAr mechanism, favored by the electron-deficient aromatic ring .
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Thiophenolate substitution demonstrates enhanced regioselectivity under alkaline conditions.
Oxidation and Reduction
The pyridazinone ring and substituents participate in redox reactions:
Oxidation
| Oxidizing Agent | Conditions | Product | Observations |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 3 h | 6-Phenylpyridazine-3-carboxylic acid | Complete ring oxidation |
| H₂O₂/FeCl₃ | EtOH, RT, 12 h | Epoxide intermediate | Partial conversion (<40%) |
Reduction
| Reducing Agent | Conditions | Product | Applications |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1 h | Dihydropyridazinone | Bioactive intermediate |
| H₂/Pd-C | THF, 50 psi, 6 h | Decarbonylated derivative | Synthetic precursor |
Coupling Reactions
The phenyl group participates in cross-coupling reactions:
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Suzuki coupling with arylboronic acids occurs regioselectively at the para position of the phenyl group .
Condensation and Cyclization
The compound forms heterocyclic derivatives via condensation:
Halogenation and Functionalization
Electrophilic halogenation occurs at the pyridazinone ring:
| Halogenating Agent | Position | Product | Reactivity Trend |
|---|---|---|---|
| NBS (AIBN) | C-4 | 4-Bromo derivative | Radical-mediated mechanism |
| Cl₂/FeCl₃ | C-5 | 5-Chloro-6-phenylpyridazinone | Electrophilic aromatic substitution |
Key Mechanistic Insights
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Electronic Effects : The fluorine atom increases the electrophilicity of the benzyl group, accelerating nucleophilic attacks .
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Steric Hindrance : Bulkier substituents on the phenyl ring reduce reaction rates in coupling reactions .
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Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance substitution yields compared to protic solvents .
Scientific Research Applications
Anticancer Activity
Pyridazinone derivatives, including 2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one, have shown promising anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds within this class have demonstrated significant activity against leukemia (HL-60), non-small-cell lung cancer (NCI-H522), and breast cancer (BT-549) cells with GI50 values below 2 µM .
Table 1: Cytotoxicity of Pyridazinone Derivatives Against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one | HL-60 (Leukemia) | < 2 |
| 2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one | NCI-H522 (Lung) | < 2 |
| 2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one | BT-549 (Breast) | < 2 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties through its action as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This dual inhibition is crucial for the treatment of inflammatory conditions such as arthritis. Studies show that certain pyridazinones exhibit high selectivity for COX-2 over COX-1, indicating potential for safer anti-inflammatory therapies .
Table 2: Anti-inflammatory Potency of Pyridazinone Derivatives
| Compound | COX-2 Inhibition Ratio | Remarks |
|---|---|---|
| ABT-963 | 276:1 | High selectivity |
| Other Derivatives | Varies | Effective in vivo |
Insecticidal Activity
Pyridazinone derivatives have been evaluated for their insecticidal properties against agricultural pests. For instance, several synthesized compounds exhibited over 90% insecticidal activity against Plutella xylostella, a significant pest in agriculture . This suggests that derivatives like 2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one could be developed into effective insecticides.
Table 3: Insecticidal Efficacy of Pyridazinones
| Compound | Target Pest | Activity (%) at 100 mg/L |
|---|---|---|
| Compound A | Plutella xylostella | >90 |
| Compound B | Spodoptera exigua | >85 |
Antifungal Activity
In addition to insecticidal properties, these compounds have shown antifungal activity against various pathogens such as Fusarium oxysporum and Gibberella zeae. For example, specific derivatives inhibited fungal growth by approximately 50%, highlighting their potential as agricultural fungicides .
Table 4: Antifungal Activity of Pyridazinones
| Compound | Target Fungus | Inhibition (%) |
|---|---|---|
| Compound C | Fusarium oxysporum | 50 |
| Compound D | Gibberella zeae | 60 |
Corrosion Inhibition
Recent studies have indicated that certain pyridazinone derivatives can serve as effective corrosion inhibitors for metals in acidic environments. The compound demonstrated significant inhibition efficiency in protecting carbon steel from corrosion in hydrochloric acid solutions .
Table 5: Corrosion Inhibition Efficiency of Pyridazinones
| Compound | Corrosion Rate Reduction (%) |
|---|---|
| 4-Benzyl-2-(3-fluorophenyl) pyridazin-3(2H)-one | Significant reduction observed |
Mechanism of Action
The mechanism of action of 2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Substituent Effects: Halogenation: The 3-fluorobenzyl group in the target compound may improve lipophilicity and binding affinity compared to non-halogenated analogs like PPD. Alkyl Groups: Ethyl substituents (e.g., 14b) enhance metabolic stability but may reduce solubility compared to polar groups .
- Thermal Stability : Methylbenzyl-substituted analogs (e.g., compound 3) exhibit higher melting points (276°C), suggesting stronger crystal packing versus fluorobenzyl derivatives (82–84°C for 4l) .
Solubility and Thermodynamic Behavior
While solubility data for 2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one is unavailable, trends from its parent compound (PPD) and analogs provide insights:
Table 2: Solubility of PPD in Selected Solvents (318.2 K)
| Solvent | Mole Fraction Solubility |
|---|---|
| DMSO | 4.73×10⁻¹ |
| PEG-400 | 4.12×10⁻¹ |
| Water | 1.26×10⁻⁵ |
- The 3-fluorobenzyl group is expected to reduce aqueous solubility further due to increased hydrophobicity, while enhancing solubility in organic solvents like DMSO.
- Thermodynamic studies of PPD reveal endothermic, entropy-driven dissolution, likely conserved in fluorobenzyl derivatives .
Biological Activity
2-(3-Fluorobenzyl)-6-phenylpyridazin-3(2H)-one, also referred to as FBPPO, is a heterocyclic compound belonging to the pyridazine family. Its unique structure, characterized by the presence of a fluorobenzyl group, contributes to its significant biological activity, particularly as an inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). This enzyme plays a critical role in various cellular processes, including synaptic plasticity and memory formation, making FBPPO a candidate for therapeutic applications in neurological disorders such as Alzheimer's disease and schizophrenia.
FBPPO has a molecular formula of C21H14FN3O and a molecular weight of 348.4 g/mol. It appears as a white crystalline solid with a melting point ranging from 181°C to 183°C. The compound is soluble in organic solvents but insoluble in water.
The mechanism by which FBPPO exerts its biological effects involves interaction with specific molecular targets and pathways. Research indicates that it may inhibit enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties. The precise molecular targets are still under investigation, but initial studies suggest a complex interplay with various signaling pathways.
Anticancer Properties
FBPPO has been evaluated for its anticancer potential. A study indicated that derivatives of pyridazinones, including FBPPO, demonstrated varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with bulky electronegative groups at certain positions showed enhanced activity against specific cancer types .
Antimicrobial Activity
In addition to its anticancer properties, FBPPO exhibits notable antimicrobial activity. Research has shown that related pyridazinone derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, one study reported that certain derivatives displayed an MIC (Minimum Inhibitory Concentration) as low as 4.52 μM against Staphylococcus aureus (MRSA) .
Antifungal Activity
FBPPO and its derivatives have also been tested for antifungal activity. Compounds similar to FBPPO were found to inhibit fungal growth effectively, with some exhibiting over 40% inhibition against various fungal strains . The structure-activity relationship (SAR) studies indicate that modifications to the molecular structure can enhance antifungal efficacy.
Case Studies
- Anticancer Evaluation : A series of pyridazine derivatives were synthesized and tested for their ability to inhibit JNK1 (c-Jun N-terminal kinase), a target implicated in cancer progression. FBPPO derivatives showed promising results in vitro, leading to further exploration of their potential as anticancer agents .
- Antimicrobial Studies : In a comparative study of several pyridazinone compounds, FBPPO exhibited superior antibacterial activity against Pseudomonas aeruginosa and Escherichia coli, highlighting its potential application in treating bacterial infections .
- Antifungal Efficacy : In trials assessing antifungal properties, FBPPO derivatives were tested against Fusarium oxysporum and Gibberella zeae, showing effective inhibition rates comparable to established antifungal agents .
Data Summary
Q & A
Q. How are multi-step synthetic pathways scaled for gram-scale production without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
